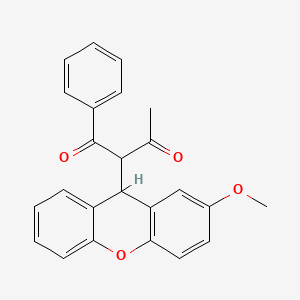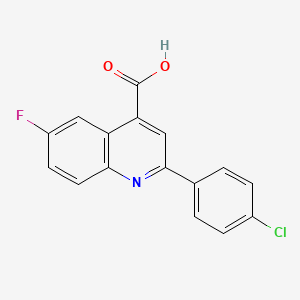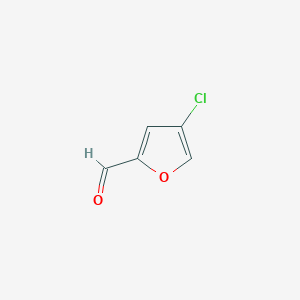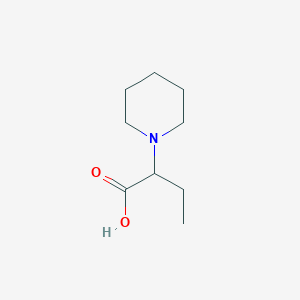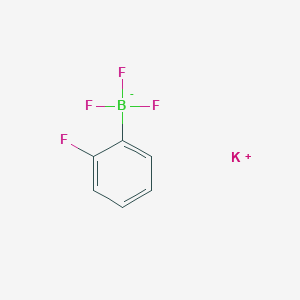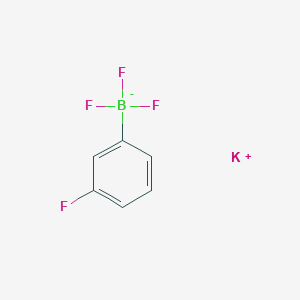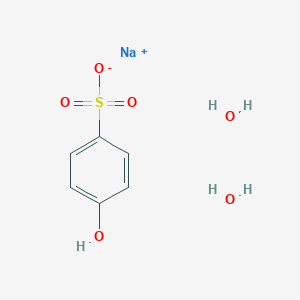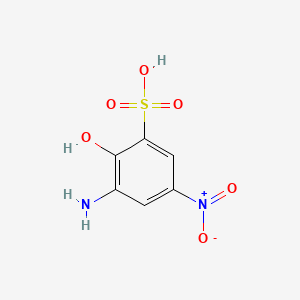![molecular formula C15H13BrO2 B7776981 Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7776981.png)
Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
描述
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is a chemical compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . It is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of telmisartan, an angiotensin II receptor antagonist used to treat hypertension .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the bromination of 2’-methyl-[1,1’-biphenyl]-4-carboxylate. The process begins with the reaction of 2’-methyl-[1,1’-biphenyl]-4-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination of the methyl group .
Industrial Production Methods
On an industrial scale, the production of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Major Products
Substitution: Formation of azides, nitriles, or amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
科学研究应用
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly antihypertensive drugs like telmisartan.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of telmisartan, the compound contributes to the formation of the biphenyl structure, which is crucial for the drug’s ability to block angiotensin II receptors, thereby reducing blood pressure .
相似化合物的比较
Similar Compounds
- Methyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate
- Methyl 2’-(chloromethyl)-[1,1’-biphenyl]-4-carboxylate
- Methyl 2’-(iodomethyl)-[1,1’-biphenyl]-4-carboxylate
Uniqueness
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to its specific bromomethyl group, which allows for selective reactions and the formation of a wide range of derivatives. This specificity makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
属性
IUPAC Name |
methyl 4-[2-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOWWFUGRAZJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B7776906.png)
acetate](/img/structure/B7776907.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776911.png)
![6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B7776916.png)
![3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one](/img/structure/B7776930.png)
![methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate](/img/structure/B7776933.png)
